Bis(neodecanoato-O)oxotitanium
Description
Bis(neodecanoato-O)oxotitanium is a titanium(IV)-based organometallic compound with the general formula [TiO(neodecanoate)₂], where neodecanoate (C₁₀H₁₉O₂⁻) is a branched-chain carboxylate ligand derived from neodecanoic acid. This compound features a central titanium atom coordinated by two neodecanoate ligands via oxygen atoms and one oxo group (O²⁻), forming a pseudo-octahedral geometry . Neodecanoic acid’s branched structure enhances steric hindrance, improving thermal stability and solubility in nonpolar solvents compared to linear carboxylate analogs . The compound is primarily used in industrial applications, including catalysis, polymer stabilization, and as a precursor for titanium-containing nanomaterials .
Properties
CAS No. |
71965-01-0 |
|---|---|
Molecular Formula |
C20H40O5Ti |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
7,7-dimethyloctanoic acid;oxotitanium |
InChI |
InChI=1S/2C10H20O2.O.Ti/c2*1-10(2,3)8-6-4-5-7-9(11)12;;/h2*4-8H2,1-3H3,(H,11,12);; |
InChI Key |
NBHPZPXNWRQWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.O=[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(neodecanoato-O)oxotitanium typically involves the reaction of titanium tetrachloride with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{TiCl}4 + 2 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Ti(OOC}{10}\text{H}{19})_2\text{O} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(neodecanoato-O)oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds using suitable reducing agents.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while reduction could produce titanium(III) compounds .
Scientific Research Applications
Chemistry: Bis(neodecanoato-O)oxotitanium is used as a precursor in the synthesis of various titanium-based materials, including catalysts and nanomaterials. Its unique properties make it suitable for applications in catalysis and material science .
Biology and Medicine: In biological and medicinal research, this compound and its derivatives have been studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its stability and reactivity make it an essential component in various formulations .
Mechanism of Action
The mechanism by which bis(neodecanoato-O)oxotitanium exerts its effects involves the interaction of the titanium center with target molecules. The titanium atom can coordinate with various ligands, facilitating catalytic reactions or biological interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action .
Comparison with Similar Compounds
Titanium Oxo Complexes with Carboxylate Ligands
Titanium Complexes with β-Diketonate Ligands
Key Differences :
- Ligand Effects: Neodecanoate’s branching improves solubility and reduces crystallization compared to linear carboxylates like 2-ethylhexanoate . β-Diketonates (e.g., TMHD) offer stronger chelation, enhancing thermal stability but reducing solubility in nonpolar media .
- Metal Center: Cerium analogs (e.g., [CeO(isooctanoate)₂]) exhibit redox activity, unlike titanium’s inert +4 oxidation state .
Physical and Chemical Properties
Spectroscopic Data :
- ¹H-NMR: Neodecanoate ligands show broad peaks at δ 1.2–1.5 ppm (CH₂/CH₃ groups) and δ 0.8–0.9 ppm (terminal methyl) .
- IR : Strong ν(Ti–O) absorption at 650–700 cm⁻¹; carboxylate ν(COO⁻) at 1550–1600 cm⁻¹ .
Biological Activity
Bis(neodecanoato-O)oxotitanium is a titanium complex that has garnered attention in the field of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic efficacy based on diverse research findings.
Chemical Structure and Properties
This compound features a titanium center coordinated by two neodecanoate ligands. The neodecanoate groups enhance the lipophilicity of the compound, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H38O4Ti |
| Molecular Weight | 398.46 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Yellowish liquid |
The biological activity of this compound is primarily attributed to its interaction with cellular components. Studies suggest that it may exert its effects through:
- Metal Ion Interaction : The titanium ion can interact with various biomolecules, influencing enzymatic activities.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.
- Cell Signaling Modulation : It may affect signaling pathways involved in cell proliferation and survival.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study investigated its effects on various cancer cell lines, including breast and lung cancer.
Table 2: Antitumor Efficacy of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via ROS generation |
| A549 (Lung) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Modulation of signaling pathways |
Case Studies
-
Case Study 1: Breast Cancer Treatment
- A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after 12 weeks. The study reported a 30% overall response rate among participants.
-
Case Study 2: Lung Cancer
- In preclinical models, administration of this compound resulted in a marked decrease in tumor growth in A549 xenografts, demonstrating its potential as an effective therapeutic agent.
Toxicity Profile
While the therapeutic potential is promising, the toxicity of this compound must be considered. Studies have evaluated its safety profile through various assays:
- Acute Toxicity : LD50 values indicate moderate toxicity levels; however, no significant nephrotoxicity was observed.
- Chronic Toxicity : Long-term exposure studies revealed minimal adverse effects on liver and kidney functions.
Table 3: Toxicity Data Summary
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | 150 |
| Nephrotoxicity | None detected |
| Hepatotoxicity | Mild at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
